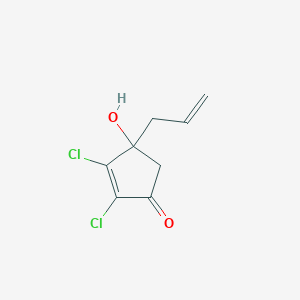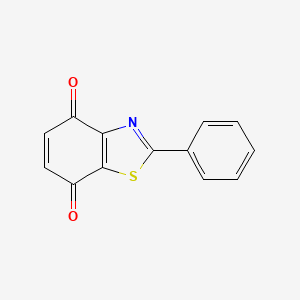
Benzenepropanoic acid, 1,1-dimethyldecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 1,1-dimethyldecyl ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzene ring attached to a propanoic acid moiety, which is further esterified with a 1,1-dimethyldecyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 1,1-dimethyldecyl ester typically involves the esterification of benzenepropanoic acid with 1,1-dimethyldecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenepropanoic acid, 1,1-dimethyldecyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and benzenepropanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Benzenepropanoic acid and 1,1-dimethyldecanol.
Reduction: Benzenepropanoic acid and 1,1-dimethyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenepropanoic acid, 1,1-dimethyldecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an additive in the production of polymers, plastics, and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 1,1-dimethyldecyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzenepropanoic acid and 1,1-dimethyldecanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester
Comparison: Benzenepropanoic acid, 1,1-dimethyldecyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
434935-66-7 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-methylundecan-2-yl 3-phenylpropanoate |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-13-18-21(2,3)23-20(22)17-16-19-14-11-10-12-15-19/h10-12,14-15H,4-9,13,16-18H2,1-3H3 |
Clé InChI |
RYDAQTLOZYEGLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)OC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


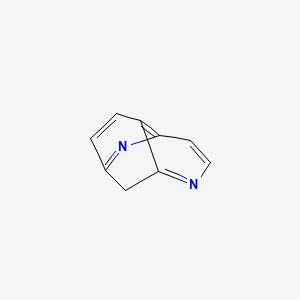
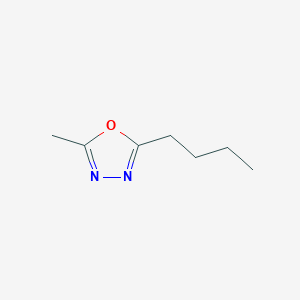
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
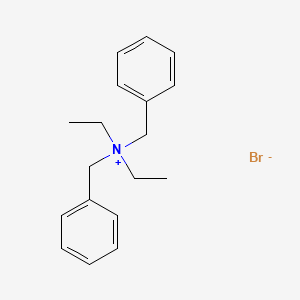
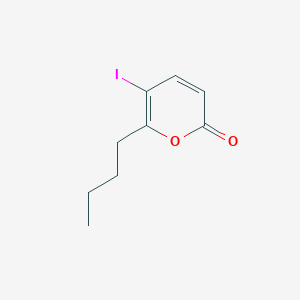
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
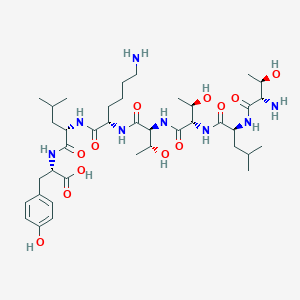
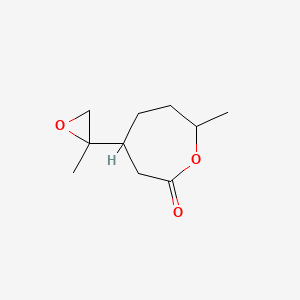
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
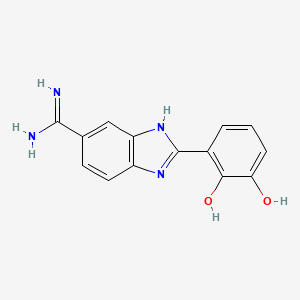
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
